molecular formula C9H5ClN4 B2399129 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile CAS No. 866042-58-2

2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No.: B2399129
CAS No.: 866042-58-2
M. Wt: 204.62
InChI Key: WOAFJVVJCURVIM-UHFFFAOYSA-N
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Description

2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the molecular formula C9H5ClN4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a triazole ring, and a benzenecarbonitrile moiety, which contribute to its unique chemical properties and reactivity .

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: This compound interacts with various biomolecules within the cellular environment. Notably, it acts as a pharmacophore through hydrogen bonding and dipole interactions with biological receptors Enzymes, proteins, and other cellular components may be affected by its presence

Cellular Effects

Impact on Cell Function:

Preparation Methods

The synthesis of 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves nucleophilic substitution reactions. One common method includes the reaction of 2-chlorobenzonitrile with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom by the triazole ring, resulting in the formation of the desired product .

Chemical Reactions Analysis

2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound exhibits antifungal and antibacterial properties, making it useful in the development of antimicrobial agents.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antifungal activities.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals .

Comparison with Similar Compounds

2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile can be compared with other triazole-containing compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other triazole derivatives .

Properties

IUPAC Name

2-chloro-6-(1,2,4-triazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-8-2-1-3-9(7(8)4-11)14-6-12-5-13-14/h1-3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAFJVVJCURVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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